molecular formula C14H13N3O4S B5837060 3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide

3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide

Cat. No. B5837060
M. Wt: 319.34 g/mol
InChI Key: MPAWDOYSECXKLT-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide is not fully understood. However, studies have suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide has significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of certain enzymes involved in the inflammatory response, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide is its high potency and selectivity. It has been shown to have minimal toxicity and side effects, making it a promising candidate for further development. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide. One of the main areas of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. In addition, further studies are needed to investigate its potential use as an anti-inflammatory and anti-cancer agent, as well as its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine with 3-(1,3-benzodioxol-5-yl)acryloyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature and yields the desired product in high yield and purity.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. In addition, it has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-19-7-13-16-17-14(22-13)15-12(18)5-3-9-2-4-10-11(6-9)21-8-20-10/h2-6H,7-8H2,1H3,(H,15,17,18)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAWDOYSECXKLT-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NN=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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